Corypalmine

Description

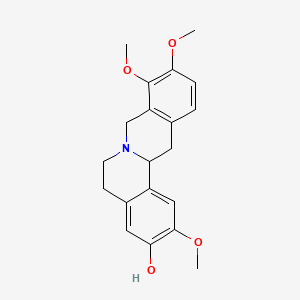

Structure

3D Structure

Properties

IUPAC Name |

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-39-9 | |

| Record name | Corypalmine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Corypalmine: A Technical Guide to its Natural Sources, Biosynthesis, and Pharmacological Potential

Abstract

Corypalmine, a protoberberine isoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of corypalmine, designed for researchers, scientists, and drug development professionals. The guide delineates its primary natural sources and geographical distribution, with a particular focus on the Corydalis genus. It further elucidates the biosynthetic pathway of corypalmine, tracing its molecular journey from the precursor L-tyrosine. Detailed protocols for the extraction, isolation, and quantification of corypalmine from plant matrices are presented, offering practical insights for natural product chemists. Finally, the guide summarizes the current understanding of corypalmine's pharmacological properties and toxicological profile, providing a comprehensive resource for the evaluation of its therapeutic potential.

Introduction: The Prominence of Corypalmine

Corypalmine (IUPAC name: (13aS)-2,9,10-trimethoxy-5,8,13,13a-tetrahydro-6H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-3-ol) is a tetracyclic isoquinoline alkaloid belonging to the protoberberine class.[2] This class of compounds is renowned for its wide spectrum of biological activities, and corypalmine is no exception. Its presence in various traditional medicinal plants has prompted modern scientific investigation into its therapeutic applications. This guide aims to provide a comprehensive technical overview of corypalmine, from its botanical origins to its pharmacological evaluation, to support ongoing research and development efforts.

Natural Sources and Distribution

The primary natural sources of corypalmine are plants belonging to the genus Corydalis, a member of the Papaveraceae (poppy) family.[3] This genus is extensive, with a significant distribution across the temperate regions of the Northern Hemisphere.

The Corydalis Genus: A Rich Reservoir of Corypalmine

The Corydalis genus is a prolific producer of a diverse array of isoquinoline alkaloids, with corypalmine being a frequently identified constituent.[3]

-

Corydalis Species Containing Corypalmine: Several species have been confirmed to contain corypalmine, including but not limited to:

-

Geographical Distribution: The Corydalis genus is particularly abundant in Southwestern China, with numerous species found in the provinces of Tibet, Yunnan, Sichuan, Qinghai, and Gansu.[3] The Himalayan region, including Nepal, India, and Pakistan, is also a significant hub of Corydalis biodiversity.[5] The wide geographical and ecological distribution of this genus suggests a potential for variation in the chemical profile and alkaloid content of different species and even within the same species grown in different locations.

Other Botanical Sources

While the Corydalis genus is the most prominent source, corypalmine has also been reported in other plant species, such as Fibraurea recisa.[2] This suggests that the biosynthetic machinery for producing protoberberine alkaloids may be present in other plant families, warranting broader screening for this compound.

Distribution within the Plant

The concentration of corypalmine and other alkaloids can vary significantly between different organs of the plant. While comprehensive quantitative data for corypalmine across all source species is not available, studies on related alkaloids in the Corydalis genus indicate that the rhizomes (tubers) are often the primary site of alkaloid accumulation.[4][7] However, other parts of the plant, including the aerial portions, can also contain these compounds.[6]

Biosynthesis of Corypalmine

Corypalmine, as a protoberberine alkaloid, shares a common biosynthetic pathway with other members of this class, originating from the amino acid L-tyrosine. The pathway involves a series of enzymatic transformations that construct the characteristic tetracyclic core of the molecule.

The Protoberberine Alkaloid Biosynthetic Pathway

The biosynthesis of corypalmine can be conceptualized as a multi-step process:

-

Formation of the Benzylisoquinoline Skeleton: Two molecules of L-tyrosine are utilized. One is converted to dopamine and the other to 4-hydroxyphenylacetaldehyde. These two molecules condense to form the initial benzylisoquinoline scaffold.

-

Key Intermediate Formation: A series of hydroxylations, methylations, and cyclizations lead to the formation of the central intermediate, (S)-reticuline.

-

Protoberberine Core Formation: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton.

-

Tailoring Reactions: A series of subsequent enzymatic reactions, including hydroxylations and methylations, modify the protoberberine core to yield a variety of specific alkaloids, including corypalmine.

The following diagram illustrates the generalized biosynthetic pathway leading to the protoberberine alkaloid core, from which corypalmine is derived.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Corypalmine | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

The Aporphine Alkaloid Compendium of Corydalis yanhusuo Bulbs: A Technical Guide for Researchers

Abstract

The tuber of Corydalis yanhusuo W.T. Wang, a perennial herb belonging to the Papaveraceae family, is a cornerstone of traditional Chinese medicine, revered for its potent analgesic and blood-activating properties.[1] The therapeutic efficacy of this botanical is largely attributed to its rich and diverse alkaloid profile, with aporphine alkaloids emerging as a class of significant pharmacological interest. This in-depth technical guide provides a comprehensive exploration of the aporphine alkaloids resident in Corydalis yanhusuo bulbs, designed for researchers, scientists, and professionals in drug development. This document navigates the intricate biosynthetic pathways, elucidates the multifaceted pharmacological activities and underlying mechanisms, and presents detailed methodologies for the extraction, isolation, and quantification of these complex molecules. Our objective is to furnish a scientifically rigorous and practical resource that will catalyze further investigation and innovation in the therapeutic application of Corydalis yanhusuo aporphine alkaloids.

Introduction: The Significance of Aporphine Alkaloids in Corydalis yanhusuo

Corydalis yanhusuo, also known as Yan Hu Suo, has been a staple in traditional Chinese medicine for centuries, prescribed for the treatment of various types of pain, including menstrual, abdominal, and chest pain.[2] The primary active constituents responsible for its therapeutic effects are a diverse array of benzylisoquinoline alkaloids (BIAs).[3] Among these, the aporphine alkaloids, characterized by their tetracyclic aromatic core, represent a significant subclass with a broad spectrum of biological activities.[4][5]

Recent metabolomic and transcriptomic analyses have revealed that protoberberine-type and aporphine-type alkaloids are the main chemical components in C. yanhusuo bulbs.[6] To date, at least 19 aporphine alkaloids have been isolated and identified from this plant.[4] These compounds have demonstrated a range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4] This guide will delve into the scientific intricacies of these fascinating molecules, providing a foundation for their continued exploration and potential therapeutic development.

Biosynthesis of Aporphine Alkaloids: A Journey from Amino Acids to Complex Heterocycles

The biosynthesis of aporphine alkaloids is a complex enzymatic cascade that begins with the precursor amino acid, L-tyrosine. This journey involves the formation of benzylisoquinoline alkaloids as key intermediates, which then undergo further transformations to yield the characteristic aporphine scaffold. While the complete enzymatic pathway specific to Corydalis yanhusuo is still under active investigation, the general biosynthetic route within the Papaveraceae family provides a robust framework for understanding this process.

The central precursor to a vast array of BIAs, including aporphines, is (S)-reticuline.[1] The formation of the aporphine ring system is believed to occur through a process of phenolic oxidative coupling of a benzylisoquinoline precursor.[4][5] This intramolecular cyclization creates the fourth ring of the aporphine core.

A simplified representation of this biosynthetic pathway is illustrated below:

Figure 1: Simplified biosynthetic pathway of aporphine alkaloids.

Key genes involved in the broader BIA biosynthesis in Corydalis yanhusuo have been identified, including those encoding for enzymes such as 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH).[6] The conversion of protoberberine precursors to aporphine alkaloids is a critical branching point in the pathway and is thought to be catalyzed by cytochrome P450 enzymes, although the specific enzymes in C. yanhusuo are yet to be fully characterized.

Pharmacological Activities and Mechanisms of Action

The aporphine alkaloids from Corydalis yanhusuo exhibit a wide range of pharmacological activities, impacting the nervous, cardiovascular, and other physiological systems. Their mechanisms of action are often multifaceted, involving interactions with various receptors and signaling pathways.

Effects on the Central Nervous System

A significant body of research points to the interaction of Corydalis alkaloids with the dopaminergic system. Several aporphine alkaloids have been shown to act as antagonists at dopamine receptors, particularly the D1 and D2 subtypes.[7] This antagonism is believed to contribute to the analgesic and sedative properties of Corydalis yanhusuo extracts.

Glaucine , a prominent aporphine alkaloid found in C. yanhusuo, has been shown to interact with dopamine receptors.[4] It displays a complex pharmacological profile, acting as a weak dopamine receptor antagonist.[4] Furthermore, glaucine is known to be a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker, which likely contributes to its bronchodilator and anti-inflammatory effects.[8] The interaction of glaucine with dopamine receptors involves binding to D1-like and D2-like receptors, which can modulate downstream signaling cascades, including the production of cyclic AMP (cAMP).[2][4]

The activation of D1 dopamine receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][9] Conversely, D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2][10] By acting as antagonists, aporphine alkaloids can modulate these pathways, influencing neuronal excitability and neurotransmitter release.

Figure 2: Aporphine alkaloid antagonism of dopamine receptor signaling.

More recently, the aporphine alkaloid corydine has been identified as a novel mu opioid receptor (MOR) agonist with a G protein-biased profile.[11] This finding opens new avenues for understanding the analgesic effects of Corydalis alkaloids and for the development of novel pain therapeutics with potentially reduced side effects.

Cardiovascular Effects

Alkaloids from Corydalis yanhusuo are known to exert various effects on the cardiovascular system.[6] The calcium channel blocking activity of glaucine, for instance, can lead to vasodilation and a reduction in blood pressure.[8] This highlights the potential for aporphine alkaloids in the management of cardiovascular conditions.

Anti-inflammatory and Anticancer Activities

Several aporphine alkaloids have demonstrated significant anti-inflammatory and anticancer properties.[4] Their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory mediators and signaling pathways. The cytotoxic effects of some aporphine alkaloids against various cancer cell lines suggest their potential as leads for the development of new anticancer agents.[12]

Advanced Methodologies for Extraction, Isolation, and Quantification

The study of aporphine alkaloids from Corydalis yanhusuo necessitates robust and reliable methods for their extraction, isolation, and quantification. A variety of techniques have been developed and optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) being a cornerstone analytical tool.

Extraction and Isolation

The extraction of alkaloids from C. yanhusuo bulbs is typically achieved using organic solvents. An optimized reflux extraction process involves using 70% ethanol with the pH adjusted to 10 with diluted ammonia.[10] This is followed by purification steps, often employing macroporous adsorption resins to enrich the alkaloid fraction.[10]

Table 1: Summary of Key Aporphine Alkaloids in Corydalis yanhusuo

| Alkaloid | Molecular Formula | Key Pharmacological Activities |

| Glaucine | C₂₁H₂₅NO₄ | Dopamine receptor antagonist, PDE4 inhibitor, Calcium channel blocker, Antitussive, Anti-inflammatory[4][8] |

| Corydine | C₂₀H₂₃NO₄ | Mu opioid receptor agonist[11] |

| Oxoglaucine | C₂₀H₁₉NO₅ | Dopamine D1 receptor antagonist[7] |

| Nantenine | C₂₀H₂₁NO₄ | Cytotoxic[12] |

| Isocorydine | C₂₀H₂₃NO₄ | Cytotoxic[12] |

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of aporphine alkaloids in C. yanhusuo extracts. Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method.

This protocol provides a validated method for the quantification of glaucine in Corydalis yanhusuo bulb extracts.

1. Preparation of Standard Solutions: a. Accurately weigh approximately 10 mg of glaucine reference standard. b. Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. c. Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation (Ultrasonic Extraction): a. Weigh 1.0 g of powdered Corydalis yanhusuo bulb into a 50 mL centrifuge tube. b. Add 20 mL of 70% ethanol (pH adjusted to 10 with dilute ammonia). c. Vortex for 1 minute to ensure complete wetting of the plant material. d. Sonicate in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge at 4000 rpm for 15 minutes. f. Decant the supernatant into a clean collection tube. g. Repeat the extraction on the plant residue with another 20 mL of the extraction solvent. h. Combine the supernatants and evaporate to dryness under reduced pressure. i. Reconstitute the residue in 5 mL of methanol. j. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

-

Instrument: HPLC system with UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-5 min: 10-30% A

-

5-20 min: 30-60% A

-

20-25 min: 60-10% A

-

25-30 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 290 nm.[13]

-

Injection Volume: 10 µL.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the glaucine standard against its concentration. b. Determine the concentration of glaucine in the sample extract from the calibration curve. c. Calculate the content of glaucine in the original plant material (mg/g).

Figure 3: General workflow for HPLC analysis of aporphine alkaloids.

Future Directions and Conclusion

The aporphine alkaloids of Corydalis yanhusuo represent a rich and underexplored source of potential therapeutic agents. While significant progress has been made in their isolation, characterization, and the elucidation of their pharmacological activities, several avenues for future research remain. A deeper understanding of the specific enzymes and regulatory mechanisms governing their biosynthesis in C. yanhusuo will be crucial for metabolic engineering and enhancing the production of desired compounds. Further investigation into the molecular targets and signaling pathways of individual aporphine alkaloids will undoubtedly uncover novel therapeutic applications.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding aporphine alkaloids in Corydalis yanhusuo bulbs. By integrating information on their biosynthesis, pharmacology, and analytical methodologies, we hope to empower researchers to further unlock the therapeutic potential of these remarkable natural products.

References

-

Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Feng, J. H., Chen, K., Shen, S. Y., Luo, Y. F., Liu, X. H., Chen, X., Wang, Z. T., & Tong, Y. R. (2023). The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. Biomedicine & Pharmacotherapy, 167, 115511. [Link]

-

Ge, Y., & Wang, Z. (2020). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 58(1), 813–830. [Link]

-

Xu, X. H., Yu, G. D., Wang, Z. T., & Liang, X. M. (2021). Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLoS ONE, 16(5), e0252271. [Link]

-

Aporphine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis. (2022). Journal of Ethnopharmacology, 285, 114883. [Link]

-

Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species. (2023). Plant Communications, 4(2), 100508. [Link]

-

Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2020). Pharmaceutical Biology, 58(1), 813-830. [Link]

-

Kretzschmar, R., & Meyer, H. J. (1970). Effects of glaucine and some glaucine derivatives and of their combination with L-DOPA on the brain level of biogenic monoamines. Experientia, 26(10), 1098–1099. [Link]

-

Ma, Z. Z., Xu, W., Jensen, N., Roth, B. L., Liu-Chen, L. Y., & Lee, D. Y. (2018). Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. Molecules, 23(10), 2595. [Link]

-

Glaucine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Luis, P. B., & Schneider, C. (2024). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology, 15, 1369985. [Link]

-

Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. (2023). Molecules, 28(16), 6032. [Link]

- Le, T., & Bhimji, S. S. (2023). Biochemistry, Dopamine Receptors. In StatPearls.

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

-

Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (2012). RSC Medicinal Chemistry, 3(1), 47-58. [Link]

-

Ringer, M., Leitner, A., Fritz, A., Seebacher, W., Adams, D. R., Kaserer, T., ... & Spetea, M. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Scientific Reports, 10(1), 13689. [Link]

-

The biosynthesis of protoberberine and related isoquinoline alkaloids. (1979). Canadian Journal of Chemistry, 57(12), 1588-1594. [Link]

-

Wang, Y., Yi, X., Li, C., Zhang, Y., & Wang, J. (2016). Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde. Molecules, 21(11), 1461. [Link]

-

Wang, X., Zhang, Y., Wang, Y., & Zhang, Q. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. BMC Chemistry, 14(1), 9. [Link]

-

Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2022). Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(1). [Link]

-

Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization. (2019). Organic Letters, 21(13), 5082-5086. [Link]

-

Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. (2021). Plants, 10(10), 2197. [Link]

-

Fernandes, A. C. S., David, J. M., & David, J. P. (2022). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(1), 239-253. [Link]

Sources

- 1. Over 100 Million Years of Enzyme Evolution Underpinning the Production of Morphine in the Papaveraceae Family of Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Antifungal Properties of Corypalmine Against Phytopathogenic Fungi

Abstract

The escalating threat of fungicide resistance in phytopathogenic fungi poses a significant challenge to global food security, necessitating the exploration of novel antifungal agents. Natural products, particularly alkaloids, represent a rich chemical space for the discovery of new fungicidal compounds. This technical guide provides an in-depth examination of corypalmine, a protoberberine alkaloid, as a promising candidate for the control of plant fungal diseases. We detail standardized in vitro methodologies for assessing its antifungal efficacy, explore its putative mechanisms of action based on related compounds, and present a framework for its future evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and natural product chemistry.

Introduction: The Need for Novel Antifungals

Phytopathogenic fungi are responsible for substantial pre- and post-harvest crop losses worldwide. For decades, synthetic fungicides have been the primary tool for managing these diseases. However, their extensive use has led to the emergence of resistant fungal strains and raised environmental and health concerns. This has catalyzed a paradigm shift towards identifying safer and more sustainable alternatives.

Natural products derived from plants have long been recognized for their diverse biological activities, including antimicrobial properties.[1] Alkaloids, a class of nitrogen-containing organic compounds, are particularly noteworthy for their potent bioactivities.[2] Corypalmine, a protoberberine isoquinoline alkaloid, has been identified as a compound of interest due to its documented inhibitory effects against the spore germination of several plant pathogenic fungi.[3][4] This guide serves as a technical resource for the systematic evaluation of corypalmine's antifungal potential.

Profile of Corypalmine

Corypalmine is a tetrahydroprotoberberine alkaloid found in various plant species, including those of the Corydalis and Berberis genera.[4][5] Structurally related to well-studied alkaloids like berberine and palmatine, it shares a common tetracyclic ring system that is often associated with antimicrobial activity. The investigation into corypalmine is built upon the established antifungal efficacy of this chemical class.[5][6]

Methodologies for Antifungal Assessment

A rigorous and multi-faceted approach is essential to accurately characterize the antifungal profile of a test compound. The following protocols are standard methodologies selected for their reproducibility and relevance in screening potential fungicides.

In Vitro Susceptibility Testing: Spore Germination Inhibition Assay

Rationale: Spore germination is a critical initial step in the infection cycle for many phytopathogenic fungi. An agent that inhibits this process can effectively prevent the onset of disease. This assay provides a direct measure of a compound's ability to interfere with this developmental stage.

Detailed Protocol:

-

Fungal Culture and Spore Harvesting:

-

Culture the target phytopathogenic fungi (e.g., Alternaria solani, Fusarium oxysporum) on a suitable medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sporulation is abundant.[2][7]

-

Harvest spores by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping with a sterile glass rod.

-

Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

-

-

Spore Concentration Standardization:

-

Centrifuge the spore suspension and wash the spores twice with sterile distilled water.

-

Resuspend the spore pellet in sterile water.

-

Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of approximately 1 x 10^5 spores/mL.[3]

-

-

Preparation of Test Solutions:

-

Assay Setup:

-

On a sterile glass slide, place a 20 µL drop of the spore suspension.

-

Add 20 µL of the corypalmine test solution to the drop.

-

Controls: Prepare slides with (a) spores + sterile water (Negative Control) and (b) spores + solvent (Solvent Control) to ensure the solvent has no inhibitory effect. A known fungicide can be used as a Positive Control.

-

-

Incubation and Observation:

-

Place the slides in a humid chamber to prevent drying.

-

Incubate at 25-28°C for 12-24 hours.

-

Observe the slides under a light microscope, counting at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.[7]

-

-

Data Analysis:

-

Calculate the percentage of germination inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the percentage of germination in the negative control and T is the percentage of germination in the treatment.[8]

-

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Rationale: For fungi where mycelial growth is the primary mode of proliferation and host tissue invasion, assessing the impact on this stage is crucial. This method determines the fungistatic or fungicidal effect of the compound on vegetative growth.

Detailed Protocol:

-

Preparation of Amended Media:

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add the required volume of corypalmine stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Ensure thorough mixing.

-

Pour the amended PDA into sterile Petri dishes. Include a solvent control (PDA with solvent only) and a negative control (PDA only).[8][9]

-

-

Inoculation:

-

From the margin of a young, actively growing culture of the target fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.[9]

-

Aseptically place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

-

-

Incubation and Measurement:

-

Incubate the plates at 25-28°C.

-

Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the same formula as for the spore germination assay, where C is the colony diameter in the control and T is the colony diameter in the treatment.[8]

-

From this data, the Minimum Inhibitory Concentration (MIC) and the concentration causing 50% inhibition (IC50) can be determined.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro antifungal screening.

Caption: Workflow for assessing the antifungal activity of corypalmine.

Quantitative Data and Interpretation

Published studies have demonstrated the efficacy of (-)-corypalmine in inhibiting spore germination of various phytopathogenic fungi. The data indicates a range of sensitivities among different fungal species.

| Fungal Species | Complete Inhibition Concentration (ppm) | Relative Sensitivity | Reference |

| Heterosporium sp. | 200 | Most Sensitive | [3][4] |

| Ustilago cynodontis | 200 | Most Sensitive | [3][4] |

| Curvularia pallescens | 400 | Less Sensitive | [3][4] |

| Curvularia maculans | 400 | Less Sensitive | [3][4] |

| Curvularia lunata | >250 | Sensitive | [2] |

| Alternaria brassicae | >750 | Moderately Sensitive | [2] |

This table summarizes data from existing literature and serves as an example of expected results.

Interpretation: The data suggests that corypalmine is most effective against Heterosporium sp. and Ustilago cynodontis. The higher concentration required for Curvularia species indicates a lower sensitivity. This differential activity is critical for determining the potential application spectrum of corypalmine as a fungicide.

Proposed Mechanism of Action

While the precise molecular targets of corypalmine are not fully elucidated, its mechanism can be inferred from studies on the closely related and well-characterized alkaloid, berberine.[3][5] Protoberberine alkaloids are known to have a multi-target mode of action.[6]

Key proposed mechanisms include:

-

Cell Membrane Disruption: The primary target is often the fungal cell membrane.[6][10] These alkaloids can intercalate into the lipid bilayer, disrupting its integrity and leading to increased permeability. This compromises essential membrane functions, such as transport and energy generation, ultimately causing cell leakage and death.[11][12]

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13] Some alkaloids can inhibit key enzymes in the ergosterol biosynthesis pathway, such as CYP51 (14α-demethylase).[10][14] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, further compromising membrane structure and function.

-

Generation of Reactive Oxygen Species (ROS): Treatment with berberine has been shown to induce the production of ROS within fungal cells.[15][16] This leads to oxidative stress, which can damage vital cellular components like mitochondria, proteins, and DNA, contributing to cell death.

Conceptual Signaling Pathway

The following diagram illustrates the potential multi-target mechanism of corypalmine.

Caption: Putative multi-target mechanism of action for corypalmine.

Conclusion and Future Directions

Corypalmine demonstrates significant potential as a natural antifungal agent against a variety of phytopathogenic fungi. Its activity, particularly in inhibiting the critical spore germination stage, makes it a strong candidate for development as a botanical fungicide.

Future research should be prioritized in the following areas:

-

Mechanism Elucidation: Conduct detailed mechanistic studies, including transcriptomics and proteomics, to identify the specific molecular targets of corypalmine within the fungal cell.[3]

-

Spectrum of Activity: Expand screening to a broader range of economically important plant pathogens to define its full antifungal spectrum.

-

In Vivo Studies: Progress from in vitro assays to greenhouse and field trials to evaluate the efficacy of corypalmine in controlling plant diseases under realistic agricultural conditions.[3][17]

-

Toxicology and Safety: Perform comprehensive toxicological and phytotoxicity assessments to ensure the safety of corypalmine for non-target organisms and the environment.[3]

-

Formulation Development: Investigate novel formulations to enhance the stability, bioavailability, and efficacy of corypalmine for practical application.

The development of corypalmine could provide a valuable tool for integrated pest management strategies, contributing to a more sustainable and secure agricultural future.

References

-

Maurya, S., Srivastava, J. S., Jha, R. N., Pandey, V. B., & Singh, U. P. (2002). Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi. Folia Microbiologica, 47(3), 287–290. Retrieved from [Link]

-

da Silva, V. C., et al. (2016). Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. Antimicrobial Agents and Chemotherapy, 60(6), 3551–3557. Retrieved from [Link]

-

Singh, U. P., et al. (2004). Inhibitory Effect of Two Alkaloids, (–)-Corydalmine and (–)-Isocorypalmine Isolated from Corydalis chaerophylla on Several Phytopathogenic Fungi. Zeitschrift für Naturforschung C, 59(11-12), 817-821. Retrieved from [Link]

-

Nikolova, M., et al. (2021). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Bulgarian Journal of Agricultural Science, 27(1), 107-115. Retrieved from [Link]

-

Mehmood, A., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Pharmaceutical Design, 28(43), 3536-3549. Retrieved from [Link]

-

Singha, I. M., et al. (2011). Evaluation of in vitro antifungal activity of medicinal plants against phytopathogenic fungi. Journal of Pharmacy Research, 4(4), 1033-1035. Retrieved from [Link]

-

Bautista-Baños, S., et al. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Plants, 10(11), 2351. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2026. Retrieved from [Link]

-

Singh, U. P., et al. (2003). Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. Mycobiology, 31(4), 232-235. Retrieved from [Link]

-

Dhamgaye, S., et al. (2014). Molecular mechanisms of action of herbal antifungal alkaloid berberine, in Candida albicans. PLoS ONE, 9(8), e104554. Retrieved from [Link]

-

Singh, D., & Singh, R. (2008). Potential antifungal plants for controlling building fungi. Natural Product Radiance, 7(4), 364-371. Retrieved from [Link]

-

Li, D., et al. (2024). Inhibitory effects of berberine on fungal growth, biofilm formation, virulence, and drug resistance as an antifungal drug and adjuvant with prospects for future applications. World Journal of Microbiology and Biotechnology, 40(7), 209. Retrieved from [Link]

-

Liu, J., et al. (2024). The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. Current Issues in Molecular Biology, 46(11), 9789-9804. Retrieved from [Link]

-

Vinale, F., et al. (2025). Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. Journal of Fungi, 11(12), 1011. Retrieved from [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]

-

Wang, C., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules, 26(11), 3389. Retrieved from [Link]

-

Dhamgaye, S., et al. (2014). Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans. PLoS ONE, 9(8), e104554. Retrieved from [Link]

-

Alizadeh, F., et al. (2017). Mechanism of action of antifungal drugs. YouTube. Retrieved from [Link]

-

Ryder, N. S. (2023). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 9(4), 478. Retrieved from [Link]

-

Sant, D. G., et al. (2016). Fungal cell membrane-promising drug target for antifungal therapy. Journal of Applied Microbiology, 121(6), 1498–1510. Retrieved from [Link]

Sources

- 1. Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of berberine on fungal growth, biofilm formation, virulence, and drug resistance as an antifungal drug and adjuvant with prospects for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. neist.csircentral.net [neist.csircentral.net]

- 9. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of action of herbal antifungal alkaloid berberine, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]

Protoberberine Alkaloids as Enzyme Inhibitors: A Mechanistic and Methodological Guide for Drug Discovery

Abstract: Protoberberine alkaloids, a prominent class of isoquinoline alkaloids found in numerous medicinal plants, have emerged as a focal point in pharmacological research and drug development.[1][2] Their therapeutic potential is vast, largely stemming from their ability to potently inhibit a wide array of enzymes crucial to various pathological and physiological processes.[1] This technical guide provides an in-depth exploration of protoberberine alkaloids as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore structure-activity relationships, and present detailed, field-proven experimental protocols for assessing their inhibitory efficacy, with a strong emphasis on the causal reasoning behind methodological choices to ensure the generation of robust, reproducible, and reliable data.

Introduction to Protoberberine Alkaloids: A Structural and Pharmacological Overview

Protoberberine alkaloids are characterized by their core tetracyclic structure, a 5,6-dihydrodibenzo[a,g]quinolizinium skeleton, which is biosynthesized in plants from the amino acid tyrosine.[3] This class of compounds is widely distributed in plant families such as Berberidaceae, Ranunculaceae, and Papaveraceae.[2] While the planar nature of this scaffold allows for interactions with nucleic acids, a significant portion of their broad-spectrum biological activities—including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects—is achieved through precise interactions with protein targets, particularly enzymes.[1][4] Understanding these interactions is paramount for harnessing their therapeutic potential.

Key Protoberberine Alkaloids and Their Primary Enzymatic Targets

The pharmacological diversity within this alkaloid class is remarkable. Minor substitutions on the protoberberine core can dramatically alter enzymatic target specificity and inhibitory potency.

Berberine: The Archetypal Multi-Target Inhibitor

Berberine is the most extensively studied protoberberine alkaloid, known for its wide range of pharmacological effects.[1]

-

Cytochrome P450 (CYP) Enzymes: Berberine is a known inhibitor of several key drug-metabolizing enzymes, particularly CYP2D6, CYP3A4, and CYP2C9.[5][6] This inhibition is clinically significant as it can lead to drug-drug interactions by altering the metabolism of co-administered therapeutic agents.[6] The mechanism can involve substrate competition and, in the case of CYP2D6, has been characterized as time-dependent, quasi-irreversible inhibition.[6][7]

-

AMP-activated protein kinase (AMPK): While often referred to as an AMPK activator, berberine's effect is indirect. It primarily inhibits mitochondrial respiratory complex I, which increases the cellular AMP/ATP ratio, leading to the allosteric activation of AMPK.[8] This mechanism is central to its metabolic benefits. However, some synthetic neutral (non-cationic) protoberberine derivatives have been shown to be direct AMPK inhibitors.[9][10]

-

Other Key Targets: Berberine also inhibits intestinal alpha-glucosidase, an enzyme that breaks down carbohydrates, contributing to its glucose-lowering effects.[8] Furthermore, it shows inhibitory activity against reverse transcriptase.[11]

Palmatine: A Profile in Neuroprotection and Cancer Inhibition

Palmatine shares a similar structure to berberine but exhibits a distinct and potent bioactivity profile.

-

Cholinesterases (AChE & BChE): Palmatine is an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[12] This activity, where the positively charged nitrogen binds within the active site gorge of AChE, gives it potential for Alzheimer's disease therapy.[12][13]

-

Monoamine Oxidase (MAO): As an inhibitor of MAO, palmatine can modulate levels of monoamine neurotransmitters, which underlies its observed antidepressant effects.[12][14]

-

Metabolic and Proliferative Enzymes: Palmatine also inhibits enzymes such as sucrase, maltase, and aldose reductase, contributing to its hypoglycemic properties.[12] Its anticancer activity is linked to the inhibition of DNA topoisomerases and the induction of apoptosis.[12]

Jatrorrhizine: Targeting Metabolic Disease and Inflammation

Jatrorrhizine is another key bioactive protoberberine alkaloid with significant therapeutic promise.[15][16]

-

Aldose Reductase (AR): Jatrorrhizine is a potent inhibitor of aldose reductase, a critical enzyme in the polyol pathway that is implicated in the long-term complications of diabetes.[15]

-

α-Glucosidase: Similar to berberine, jatrorrhizine demonstrates α-glucosidase inhibitory activity, which helps in managing postprandial hyperglycemia.[15]

-

Neuraminidase and TMPRSS2: Jatrorrhizine has shown inhibitory activity against bacterial and viral neuraminidase.[15] Molecular docking studies also suggest it may be a potent agent against transmembrane protease serine 2 (TMPRSS2), a key enzyme for SARS-CoV-2 entry, highlighting its antiviral potential.[15][17]

Table 1: Summary of Protoberberine Alkaloids and Their Key Enzyme Targets

| Protoberberine Alkaloid | Primary Enzymatic Target(s) | Key Therapeutic Implications |

| Berberine | CYP2D6, CYP3A4, CYP2C9, Mitochondrial Complex I (indirect AMPK activation), α-Glucosidase[5][6][8] | Potential for drug-drug interactions, metabolic disorders, diabetes |

| Palmatine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO), Aldose Reductase[12][14] | Neurodegenerative diseases (e.g., Alzheimer's), depression, diabetes |

| Jatrorrhizine | Aldose Reductase, α-Glucosidase, Neuraminidase, TMPRSS2[15][17] | Diabetic complications, diabetes, viral infections |

Mechanistic Frameworks of Enzyme Inhibition

The interaction of protoberberine alkaloids with enzymes can be complex. Understanding the mode of inhibition is critical for drug development. The primary reversible mechanisms are competitive, non-competitive, and mixed inhibition, which can be elucidated through kinetic analysis.

DOT Diagram: General Mechanisms of Reversible Enzyme Inhibition

Caption: Reversible enzyme inhibition modes relevant to protoberberine alkaloids.

Experimental Protocols for Assessing Enzyme Inhibition

A rigorous, systematic experimental approach is crucial for accurately characterizing the inhibitory potential of any compound. The following sections outline a general workflow and a specific, detailed protocol.

General Workflow for Enzyme Inhibition Assays

This flowchart provides a foundational, adaptable framework for conducting enzyme inhibition screening and characterization.

DOT Diagram: Standard Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Detailed Protocol: Inhibition of Acetylcholinesterase (AChE)

This protocol, adapted from the classic Ellman's method, is a gold standard for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion whose formation can be monitored spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.

Materials:

-

Purified Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCh) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Protoberberine alkaloid (e.g., Palmatine) - Test Inhibitor

-

Donepezil or Galantamine - Positive Control Inhibitor

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Multichannel pipette and a microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions: ATCh (15 mM), DTNB (3 mM), and AChE (e.g., 500 U/mL) in buffer. Aliquot and store appropriately.

-

Prepare a 1 mM stock solution of the test alkaloid in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in the assay buffer. Ensure the final solvent concentration in all wells is constant and low (<1%).

-

-

Assay Setup (per well in a 96-well plate):

-

Add 140 µL of Sodium Phosphate Buffer.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the test alkaloid dilution (or buffer for control, or solvent for vehicle control).

-

Add 10 µL of the AChE enzyme solution.

-

-

Pre-incubation:

-

Causality: This step is critical. Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is essential for accurate determination of potency, especially for slow-binding inhibitors.[18]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate Reaction Velocity (V): For each well, determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition: Use the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.

-

Determine Mechanism of Inhibition (Kᵢ): To find the inhibition constant (Kᵢ) and mechanism, repeat the assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration. Analyze the data using Michaelis-Menten kinetics and visualize with a Lineweaver-Burk plot.[19]

-

Self-Validating System:

-

Positive Control: Including a known AChE inhibitor (Donepezil) confirms the assay is performing correctly and is sensitive to inhibition.

-

Vehicle Control: Wells containing only the solvent for the inhibitor (e.g., 1% DMSO) are essential to ensure the solvent itself does not affect enzyme activity.

-

Linearity Check: The reaction rate for the uninhibited control should be linear for the duration of the measurement, indicating that neither substrate depletion nor enzyme degradation is occurring.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of protoberberine alkaloids are closely tied to their chemical structure.[1]

-

Oxygen Substituents: The type and position of oxygen-containing functional groups (methoxy, hydroxy, methylenedioxy) on the A and D rings are critical determinants of activity.[20] For example, shifting oxygen functions on ring D from positions C-9/C-10 to C-10/C-11 can significantly increase antimalarial activity.[20]

-

C-13 Substitution: Adding alkyl chains to the C-13 position can dramatically increase antibacterial activity, likely by enhancing the lipophilicity of the molecule.[21]

-

Quaternary Nitrogen: The permanent positive charge on the nitrogen atom is crucial for binding to anionic sites within enzyme active sites or gorges, as seen with AChE.[12] However, neutral analogs lacking this charge can exhibit entirely different mechanisms, such as direct AMPK inhibition.[10]

Conclusion and Future Directions

Protoberberine alkaloids are privileged scaffolds in medicinal chemistry, acting as potent inhibitors for a diverse range of clinically relevant enzymes.[1] Their multi-target nature presents both opportunities for treating complex diseases and challenges related to off-target effects and drug-drug interactions.

Future research in this field should be directed towards:

-

Lead Optimization: Utilizing SAR insights to synthesize novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

-

Mechanism Deconvolution: Moving beyond IC₅₀ determination to perform detailed kinetic studies that fully characterize the mechanism of inhibition for promising compounds.

-

Addressing Bioavailability: The clinical application of many protoberberine alkaloids is hampered by poor oral bioavailability.[2][22] Developing advanced formulations or pro-drug strategies is essential to translate in vitro potency to in vivo efficacy.

By integrating classical pharmacology with modern biochemical and analytical techniques, the full therapeutic potential of this remarkable class of natural products can be unlocked, paving the way for the next generation of enzyme-targeting therapeutics.

References

-

Wikipedia. Palmatine. [Link]

-

Ma, W., Liu, Y., Wang, R., Zhang, J., & Liu, Y. (2025). Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Phytochemistry, 242, 114690. [Link]

-

Iwasa, K., Nishiyama, Y., Ichimaru, M., Moriyasu, M., & Kim, H. S. (1998). Structure-activity relationships of quaternary protoberberine alkaloids having an antimalarial activity. European Journal of Medicinal Chemistry, 33(7-8), 613-621. [Link]

-

Guo, Y., Chen, Y., Tan, Z. R., Klaassen, C. D., & Zhou, H. H. (2012). Dose-response of Berberine on Hepatic Cytochromes P450 mRNA Expression and Activities in Mice. Journal of Ethnopharmacology, 144(1), 111-117. [Link]

-

Guo, Y., Pope, C., Cheng, X., Zhou, H., & Klaassen, C. D. (2011). Repeated administration of berberine inhibits cytochromes P450 in humans. European Journal of Clinical Pharmacology, 67(11), 1151-1157. [Link]

-

Iwasa, K., Nanba, H., Lee, D. U., & Kang, S. I. (1998). Structure-activity relationships of protoberberines having antimicrobial activity. Planta medica, 64(8), 748-751. [Link]

-

Lee, J., Choi, Y. H., & Lee, Y. J. (2020). Quasi-Irreversible Inhibition of CYP2D6 by Berberine. Pharmaceutics, 12(10), 918. [Link]

-

Li, Y., Wang, Y., Zhang, H., & Yu, P. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1368943. [Link]

-

Dr.Oracle. (2025). Do berberine supplements have sufficient bioavailability to inhibit live enzymes?. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Nguyen, T. T., Woo, S., & Kim, H. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. [Link]

-

JJ Medicine. (2023, July 20). Berberine (Nature's Ozempic?) | Weight Loss & Metabolism Findings, Mechanism of Action, Side Effects [Video]. YouTube. [Link]

-

Zhong, Y., Zhou, Z., & Chen, S. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 782395. [Link]

-

Lee, S. S., Lee, M. K., & Kim, Y. H. (1998). Inhibition of dopamine biosynthesis by protoberberine alkaloids in PC12 cells. Archives of Pharmacal Research, 21(6), 715-719. [Link]

-

Lee, S. S., Kim, Y. H., & Lee, M. K. (1999). Inhibition of monoamine oxidase by palmatine. Archives of Pharmacal Research, 22(5), 529-531. [Link]

-

Sethi, M. L. (1983). Enzyme inhibition VI: Inhibition of reverse transcriptase activity by protoberberine alkaloids and structure-activity relationships. Journal of Pharmaceutical Sciences, 72(5), 538-541. [Link]

-

Taylor & Francis Online. (2023). Jatrorrhizine – Knowledge and References. [Link]

-

Zhang, Y., Li, X., Zou, D., Liu, Y., Yang, J., Wang, J., & Liu, C. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. RSC advances, 8(70), 40227-40236. [Link]

-

Gholampour, Z., Gholami, M., & Ghasemi, Y. (2023). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). ACS Pharmacology & Translational Science, 6(10), 1493-1517. [Link]

-

ResearchGate. (2023). Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity. [Link]

-

Nguyen, T. T., Woo, S., & Kim, H. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. [Link]

-

ResearchGate. (2023). Structure–activity relationship of protoberberine alkaloids. [Link]

-

Frontiers. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]

-

ResearchGate. (2021). The antitumor mechanism of jatrorrhizine. [Link]

-

Wang, K., Feng, X., Chai, L., Hao, Y., & Li, W. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 176-186. [Link]

-

ResearchGate. (2021). Enzyme assay techniques and protocols. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

-

ResearchGate. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. [Link]

Sources

- 1. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response of Berberine on Hepatic Cytochromes P450 mRNA Expression and Activities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated administration of berberine inhibits cytochromes P450 in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzyme inhibition VI: Inhibition of reverse transcriptase activity by protoberberine alkaloids and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palmatine - Wikipedia [en.wikipedia.org]

- 13. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of monoamine oxidase by palmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 21. Structure-activity relationships of protoberberines having antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

The Definitive Guide to the Structural Elucidation of Corypalmine: A Synergistic NMR and MS Approach

Introduction: Unveiling the Molecular Architecture of a Promising Alkaloid

Corypalmine, a tetrahydroprotoberberine alkaloid primarily isolated from plants of the Corydalis genus, stands as a molecule of significant pharmacological interest.[1][2] Its potential therapeutic applications necessitate a definitive and unambiguous confirmation of its chemical structure. This in-depth technical guide provides a comprehensive walkthrough of the modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), employed in the structural elucidation of corypalmine. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The synergy between these powerful analytical tools provides a self-validating system for piecing together the molecular puzzle of complex natural products.[3][4]

The Overall Strategy: A Multi-faceted Approach to Structure Determination

The structural elucidation of a natural product like corypalmine is not a linear process but rather an integrated workflow. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that each provide a unique piece of the structural puzzle.[2] Mass spectrometry offers the initial glimpse into the molecule's mass and elemental composition, while a suite of NMR experiments meticulously maps out the connectivity of atoms.

Figure 1: A generalized workflow for the isolation and structural elucidation of corypalmine.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is the first port of call in structural analysis, providing the molecular weight and, through tandem MS (MS/MS), a characteristic fragmentation pattern that acts as a molecular fingerprint.[5][6] For corypalmine, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Expected Mass Spectrum of Corypalmine

With a molecular formula of C₂₀H₂₃NO₄, the expected monoisotopic mass of corypalmine is 341.1627 g/mol .[2] In positive ion mode ESI-MS, we would anticipate a prominent ion at m/z 342.1705, corresponding to the protonated molecule [M+H]⁺.[5]

Tandem Mass Spectrometry (MS/MS) and the Retro-Diels-Alder (RDA) Reaction

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion induces fragmentation, providing invaluable structural clues. For tetrahydroprotoberberine alkaloids like corypalmine, a hallmark fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.[5][7] This reaction cleaves the C-ring, revealing the substitution patterns on the A and D rings of the isoquinoline core.[8]

The key fragment ions expected for corypalmine are:

-

m/z 192: This fragment is characteristic of the isoquinoline moiety containing two methoxy groups on the A-ring.[5]

-

m/z 150: This fragment provides information about the substitution pattern on the D-ring, in this case, a hydroxyl and a methoxy group.[5]

Figure 2: Characteristic Retro-Diels-Alder (RDA) fragmentation of corypalmine in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

While MS provides a global view of the molecule, NMR spectroscopy offers a detailed atom-by-atom map of the structure.[3][9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of corypalmine.[10][11]

¹H and ¹³C NMR: The Fundamental Building Blocks

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 1: ¹H NMR Spectral Data for Corypalmine (500 MHz, CDCl₃) [1][5]

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | ~6.70 | s | - |

| H-4 | ~6.60 | s | - |

| H-8 | ~4.10 | d | 16.0 |

| H-11 | ~6.80 | d | 8.5 |

| H-12 | ~6.75 | d | 8.5 |

| 2-OCH₃ | ~3.84 | s | - |

| 3-OCH₃ | ~3.85 | s | - |

| 9-OCH₃ | ~3.82 | s | - |

Table 2: ¹³C NMR Spectral Data for Corypalmine (125 MHz, CDCl₃) [1][12]

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | ~111.5 |

| C-2 | ~147.8 |

| C-3 | ~147.6 |

| C-4 | ~108.9 |

| C-4a | ~128.7 |

| C-5 | ~29.1 |

| C-6 | ~51.4 |

| C-8 | ~53.9 |

| C-8a | ~127.1 |

| C-9 | ~145.2 |

| C-10 | ~144.8 |

| C-11 | ~111.8 |

| C-12 | ~120.1 |

| C-12a | ~129.5 |

| C-13a | ~60.4 |

| 2-OCH₃ | ~56.0 |

| 3-OCH₃ | ~56.1 |

| 9-OCH₃ | ~56.2 |

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[2][10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For example, a COSY correlation would be expected between H-11 and H-12.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are key to connecting different fragments of the molecule. For instance, the protons of the methoxy groups (e.g., 2-OCH₃) will show an HMBC correlation to the carbon they are attached to (C-2).

Figure 3: The interplay of different NMR experiments in elucidating the structure of corypalmine.

Experimental Protocols

Reproducible and high-quality data are the bedrock of accurate structure elucidation.[1][5] The following are detailed, step-by-step methodologies for the key experiments.

Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of purified corypalmine.

-

Dissolve in 1 mL of a suitable solvent system (e.g., methanol:water 50:50 v/v with 0.1% formic acid).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).[5]

-

-

Data Acquisition:

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Experiment: Select the [M+H]⁺ ion (m/z 342.17) as the precursor ion for collision-induced dissociation (CID).[5]

-

Apply a range of collision energies to generate a comprehensive fragmentation spectrum.

-

NMR Spectroscopy

-

Sample Preparation:

-

Ensure the isolated corypalmine is of high purity (>95%).[1]

-

Accurately weigh 5-10 mg of the purified compound.[2]

-

Dissolve in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.[2]

-

-

Data Acquisition:

-

¹H NMR:

-

¹³C NMR:

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse sequences for each experiment.[2]

-

Optimize acquisition parameters (e.g., spectral widths, number of increments) based on the ¹H and ¹³C spectra.

-

-

Conclusion: A Confirmed Structure Paving the Way for Future Research

By systematically integrating the data from mass spectrometry and a suite of NMR experiments, the chemical structure of corypalmine can be elucidated with a high degree of confidence. The molecular weight and key structural motifs are revealed by MS and MS/MS, while the precise connectivity of the atomic framework is meticulously mapped out by 1D and 2D NMR. This comprehensive structural characterization is a critical and indispensable step, underpinning any further investigation into the pharmacological properties and therapeutic potential of this promising natural product.

References

-

Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241-248. Retrieved from [Link]

-

McPhail, K. L. (2014). Natural Product Structure Elucidation by NMR Spectroscopy. Comprehensive Natural Products II, 303-339. Retrieved from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

-

Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. Retrieved from [Link]

-

Shrestha, P., & Amatya, S. (2010). Corydalmine from Corydalis chaerophylla Growing in Nepal. Journal of Nepal Chemical Society, 25, 89-92. Retrieved from [Link]

-

Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. Retrieved from [Link]

-

Guo, B., Li, H.-X., & Lang, J.-P. (2016). Electronic Supplementary Information. RSC Advances, 6(10), 8343-8346. Retrieved from [Link]

-

Mayr, H., & Ofial, A. R. (2016). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science, 7(4), 2824-2834. Retrieved from [Link]

-

Awang, K., Abdullah, Z., & Mohamad, K. (2012). (+)-N-(2-Hydroxypropyl)lindcarpine: A New Cytotoxic Aporphine Isolated from Actinodaphne pruinosa Nees. Molecules, 17(5), 5089-5096. Retrieved from [Link]

-

Cai, Z., Li, Y., & Zhang, J. (2006). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of Mass Spectrometry, 41(1), 86-96. Retrieved from [Link]

-

Avula, B., Wang, Y.-H., & Khan, I. A. (2015). Purity of the protoberberine alkaloid reagents determined by the qHNMR method. Planta Medica, 81(18), 1748-1754. Retrieved from [Link]

-

Al-Majmaie, S., Al-Ghanimi, K., & Al-Saffar, A. (2020). Isolation and characterization of a tetrahydroprotoberberine alkaloid from Crassula ovata. Review of Clinical Pharmacology and Pharmacokinetics, 34(2), 101-104. Retrieved from [Link]

-

Chen, J., Wang, X., & Qu, H. (2015). MS/MS spectrum and fragmentation of corydaline. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-245. Retrieved from [Link]

-

Petras, D., & Phelan, V. V. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, 1-28. Retrieved from [Link]

-

Morreel, K., Dima, O., & Vanholme, R. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Retrieved from [Link]

-

Toporkova, Y., & Shults, E. (2020). The Use of Spectroscopic Methods for Structural Elucidation of Individual Secondary Metabolites Isolated from the Aerial Parts of Corydalis bracteata. Regulatory Research and Medicine Evaluation, 10(4), 512-519. Retrieved from [Link]

-

Orhan, I. E., Şener, B., & Choudhary, M. I. (2016). MS/MS spectrum and fragmentation of Corydaline. Journal of Ethnopharmacology, 194, 718-724. Retrieved from [Link]

-

Reher, R., Kallscheuer, N., & Bode, H. B. (2022). Structure elucidation workflow based on NMR and MS/MS data. Nature Communications, 13(1), 1-13. Retrieved from [Link]

-

Farag, M. A., & Wessjohann, L. A. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(4), 533-542. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Corypalmine in Plasma